Ethyl (2-cyclohexylethyl)carbamate
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Overview
Description
Ethyl (2-cyclohexylethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique chemical structure, which includes an ethyl group, a cyclohexylethyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-cyclohexylethyl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 2-cyclohexylethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.
Another method involves the reaction of urea with ethyl alcohol in the presence of a catalyst. This method is often used in industrial settings due to its efficiency and cost-effectiveness.
Industrial Production Methods
In industrial production, this compound is often synthesized using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-cyclohexylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The ethyl or cyclohexylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Scientific Research Applications
Ethyl (2-cyclohexylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of ethyl (2-cyclohexylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl (2-cyclohexylethyl)carbamate can be compared with other carbamates such as methyl carbamate and propyl carbamate. While all these compounds share the carbamate functional group, their unique alkyl groups confer different chemical and biological properties. This compound is unique due to its cyclohexylethyl group, which provides distinct steric and electronic effects.
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Ethyl carbamate
Properties
CAS No. |
93846-95-8 |
---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl N-(2-cyclohexylethyl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,13) |
InChI Key |
QIEHVWUAKOODQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC1CCCCC1 |
Origin of Product |
United States |
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